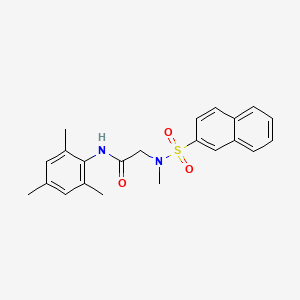![molecular formula C18H14F3NO3 B4775999 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4775999.png)
2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP is a white crystalline powder that is soluble in water, ethanol, and methanol.
Wissenschaftliche Forschungsanwendungen
2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has been widely used in scientific research due to its potential applications in various fields. One of the major applications of 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione is in the field of organic electronics. 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has been used as a building block in the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells, light-emitting diodes, and transistors.
2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has also been used in the field of medicinal chemistry. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
Wirkmechanismus
The exact mechanism of action of 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has also been reported to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has been reported to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione has also been reported to reduce pain and swelling in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione is its high purity and good yields, which make it suitable for use in various laboratory experiments. However, 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione is a relatively new compound, and its properties and applications are still being explored. Therefore, there is limited information available on its potential limitations for lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione. One potential direction is the development of new organic semiconductors based on 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione for use in electronic devices. Another potential direction is the development of new drugs based on 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione for the treatment of pain and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione and its potential limitations for lab experiments.
Conclusion:
In conclusion, 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is well-established, and it has been used in the development of organic semiconductors and potential drugs for the treatment of pain and inflammation-related disorders. Further research is needed to fully understand the mechanism of action of 2-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione and its potential limitations for lab experiments.
Eigenschaften
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)12-5-3-6-13(11-12)25-10-4-9-22-16(23)14-7-1-2-8-15(14)17(22)24/h1-3,5-8,11H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQUYHWBJZHQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[3-(Trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4775918.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4775950.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]benzamide](/img/structure/B4775958.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B4775974.png)
![ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycinate](/img/structure/B4775975.png)
![N-[2-(aminocarbonyl)phenyl]-3-(benzoylamino)-4-methylbenzamide](/img/structure/B4775989.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4775994.png)
![1-(4-methoxyphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B4776011.png)
![N,N,4-trimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4776019.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4776020.png)
![4,5-dimethoxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4776027.png)
![3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4776028.png)
